molecular formula C27H26N2O6 B613316 (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid CAS No. 369611-58-5

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B613316
CAS No.: 369611-58-5
M. Wt: 474,52 g/mole
InChI Key: XVQCVMKVEGLEGU-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) protecting groups, which are commonly used in the synthesis of peptides to protect amino groups during the coupling reactions.

Mechanism of Action

Target of Action

Z-D-Dab(Fmoc)-OH, also known as ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids and peptides. The compound acts as a protective group for these amino groups during the synthesis process .

Mode of Action

The compound works by attaching to the amino group of an amino acid or peptide, thereby protecting it from unwanted reactions during the synthesis process . This is achieved through the formation of an amide bond between the carbonyl group of the compound and the amino group of the amino acid or peptide . The compound can be removed from the amino group under mild basic conditions, typically using a secondary amine such as piperidine .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In SPPS, a peptide chain is assembled by sequentially adding amino acids to a growing chain attached to insoluble resin beads. The compound protects the amino groups of the amino acids during this process, preventing unwanted side reactions . Once the peptide chain is fully assembled, the compound is removed, and the peptide is cleaved from the resin .

Result of Action

The primary result of the action of Z-D-Dab(Fmoc)-OH is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups of the amino acids, the compound ensures that the peptide chain grows in the desired manner, without unwanted side reactions . This contributes to the efficiency and accuracy of the peptide synthesis process .

Action Environment

The action of Z-D-Dab(Fmoc)-OH is influenced by several environmental factors. The compound is stable under acidic conditions but can be removed under mild basic conditions . Therefore, the pH of the environment is a crucial factor influencing its action. Other factors, such as temperature and solvent, can also affect the efficiency of the compound’s protective action and its removal from the amino group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of amino acids using Fmoc and Cbz groups. The process begins with the protection of the amino group of the amino acid using Fmoc chloride in the presence of a base such as sodium carbonate. This is followed by the protection of the carboxyl group using Cbz chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the compound is synthesized on a solid support, allowing for easy purification and isolation .

Chemical Reactions Analysis

Types of Reactions

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis. The deprotection reactions yield the free amino acids, which can then be coupled to form longer peptide chains .

Scientific Research Applications

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid lies in its dual protection strategy, which allows for greater control and selectivity in peptide synthesis. The combination of Fmoc and Cbz groups provides a robust method for protecting amino acids during the synthesis process .

Properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQCVMKVEGLEGU-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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